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molecular formula C6H3Cl5N2 B8631011 Pentachlorophenylhydrazine

Pentachlorophenylhydrazine

Cat. No. B8631011
M. Wt: 280.4 g/mol
InChI Key: LZBLMXUJRKYREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001262

Procedure details

Pentachloronitrobenzene containing 5-10% hexaxchlorobenzene, (3.0 g, 10.1 mmole) was dissolved in dimethylsulphoxide (35 ml). Hydrazine hydrate (1.25 g, 25 mmole) was added dropwise with stirring at 25° C. A slight 4°-5° C. increase in temperature was recorded and the solution became red-brown. After approximately 20 minutes a white solid began to be precipitated. Stirring was continued for one hour after which time TLC (1:1 ethyl acetate: 60°-80° C. petrol) indicated that the reaction was complete. The mixture was poured into stirred water (200 ml) and the solid filtered off and dried at 50° C. overnight. The TLC and IR was identical to an authentic sample of pentachlorophenylhydrazine. Yield=2.27 g, 80%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[Cl:14].O.[NH2:16]N>CS(C)=O>[Cl:1][C:2]1[C:7]([NH:8][NH2:16])=[C:6]([Cl:11])[C:5]([Cl:12])=[C:4]([Cl:13])[C:3]=1[Cl:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A slight 4°-5° C. increase in temperature
CUSTOM
Type
CUSTOM
Details
to be precipitated
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
after which time TLC (1:1 ethyl acetate: 60°-80° C. petrol)
ADDITION
Type
ADDITION
Details
The mixture was poured
STIRRING
Type
STIRRING
Details
into stirred water (200 ml)
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
dried at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC1=C(C(=C(C(=C1NN)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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